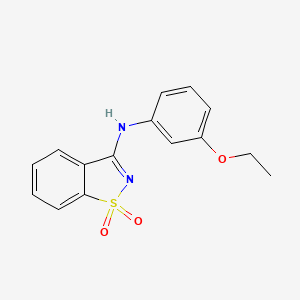

![molecular formula C17H21N3O2S B4581108 7-methoxy-2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B4581108.png)

7-methoxy-2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes that include N-alkylation, cycloaddition, and functional group transformations. For example, Zhao et al. (2009) developed an efficient method for preparing a closely related compound, demonstrating a pathway involving N-alkylation of 7-methoxy-2-methylindole with 4-(2-chloroethyl)morpholine hydrochloride followed by subsequent steps with an overall yield of 88% (Zhao et al., 2009).

Molecular Structure Analysis

Structural analysis of similar compounds reveals a complex interplay of planar and non-planar molecular segments, contributing to their chemical behavior. For instance, the indole ring system can be planar, whereas pyrrolidine and thiazole rings may adopt envelope and twist conformations, respectively, as observed in related structures (Selvanayagam et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature often include aminomethylation, as discussed by Mondal et al. (2017), highlighting the potential for functionalization at specific sites on the molecule to derive new compounds with varied properties (Mondal et al., 2017). These reactions are crucial for exploring the chemical space around such molecules for enhanced biological or physical properties.

Physical Properties Analysis

The physical properties, including thermal stability, optical and electrochemical characteristics, of related indole and carbazole derivatives have been explored. For instance, Simokaitiene et al. (2012) conducted a comparative study on the thermal, optical, electrochemical, and photoelectrical properties of indolo[3,2-b]carbazole derivatives, indicating a range of HOMO energy values and showcasing their electrochemical stability (Simokaitiene et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity towards cyclooxygenase enzymes, have been a focus for certain derivatives, with some compounds exhibiting selective COX-2 inhibition. Shi et al. (2012) synthesized and tested various derivatives for their COX-1 and COX-2 inhibition properties, finding compounds with moderate to good selective COX-2 inhibition (Shi et al., 2012).

Scientific Research Applications

Aminomethylation of Imidazoheterocycles

A study highlights a new aminomethylation reaction at C-3 of imidazopyridines with morpholine, indicating the protocol's potential for synthesizing aminomethylated derivatives under mild conditions, which could extend to the chemical class of the compound (Mondal et al., 2017).

COX-2 Inhibition for Pain and Inflammation

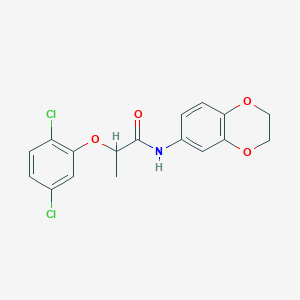

Research into 2-(2-arylmorpholino-4-yl)ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-acetate hydrochlorides, closely related compounds, demonstrates moderate to good selective COX-2 inhibition, suggesting a pathway to developing new pain and inflammation treatments (Shi et al., 2012).

Antioxidant Properties

Another study explores the antioxidant capabilities of similar indole derivatives, showing they protect erythrocytes and DNA from oxidative damage, hinting at the compound's potential for medical applications in combating oxidative stress (Zhao & Liu, 2009).

Antitumor and Tubulin Inhibition

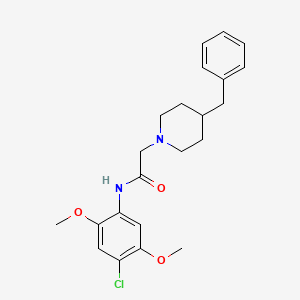

Aminomethylated derivatives of indole, which share structural similarities with 7-methoxy-2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole, are identified as potent antiproliferative agents targeting tubulin at the colchicine binding site, suggesting potential use in cancer treatment (Romagnoli et al., 2008).

Adenosine A2A Receptor Antagonists

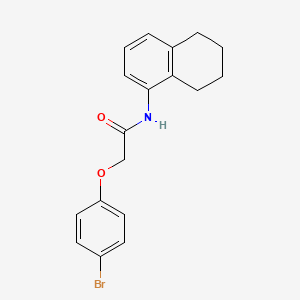

Further optimization of 7-methoxy-4-morpholino-benzothiazole derivatives has led to the discovery of compounds with potential as adenosine A2A receptor antagonists, showing promise for Parkinson's disease treatment due to good oral bioavailability and pharmacokinetic properties (Basu et al., 2017).

properties

IUPAC Name |

4-[2-(7-methoxy-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c1-12-18-16-14-11-13(21-2)3-4-15(14)20(17(16)23-12)6-5-19-7-9-22-10-8-19/h3-4,11H,5-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHUTFNPGKBCPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)N(C3=C2C=C(C=C3)OC)CCN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methoxy-2-methyl-4-[2-(morpholin-4-yl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-chlorobenzyl)sulfonyl]-4-methylpiperidine](/img/structure/B4581031.png)

![1-[7-ethyl-1-(2-phenoxyethyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone](/img/structure/B4581040.png)

![isopropyl 5-(aminocarbonyl)-2-[(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4581045.png)

![4-propyl-3-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B4581060.png)

![2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4581074.png)

![N-[2-(phenylthio)ethyl]propanamide](/img/structure/B4581092.png)

![N-[1-(4-chlorophenyl)propyl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B4581093.png)

![2-[(3-methoxybenzyl)thio]-4-phenyl-6-(2-thienyl)nicotinonitrile](/img/structure/B4581127.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B4581135.png)

![N-(4-fluorophenyl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B4581143.png)